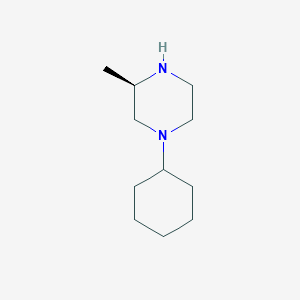

(R)-1-Cyclohexyl-3-methylpiperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-1-cyclohexyl-3-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11/h10-12H,2-9H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZVWAQIJRNKNOB-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572956 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182141-99-7 | |

| Record name | (3R)-1-Cyclohexyl-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Piperazine Heterocycle As a Privileged Scaffold in Medicinal Chemistry

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govwustl.edu This designation stems from its frequent appearance in the structures of approved drugs and biologically active compounds across a multitude of therapeutic areas. nih.govresearchgate.net The utility of the piperazine moiety is attributed to its unique combination of physicochemical and structural properties.

Its two nitrogen atoms provide opportunities for hydrogen bonding and can be protonated, which enhances aqueous solubility—a crucial factor for drug delivery and distribution in the body. nih.govresearchgate.net Furthermore, the piperazine ring is conformationally flexible and allows for substitution at its nitrogen atoms, enabling chemists to fine-tune the molecule's pharmacokinetic and pharmacodynamic profiles. nih.govwww.gov.uk This structural versatility has led to the development of piperazine-containing drugs with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects. researchgate.netresearchgate.net The piperazine nucleus is a component in numerous marketed drugs, such as the antibiotic ciprofloxacin and the antifungal itraconazole. researchgate.net

The strategic incorporation of the piperazine scaffold allows for the modulation of a compound's properties to achieve better target affinity, improved metabolic stability, and enhanced oral bioavailability. researchgate.net

The Cyclohexyl Moiety in Rational Drug Design and Bioisosterism

The cyclohexyl group is a non-aromatic, saturated carbocyclic ring that is frequently incorporated into drug candidates to optimize their pharmacological properties. nih.govgoogleapis.com Its significance in rational drug design often lies in its role as a bioisostere—a substituent that can replace another group while retaining the desired biological activity, but with improved characteristics. google.com

The cyclohexyl moiety can serve as a three-dimensional, non-planar bioisostere for a flat phenyl group. This added dimensionality can lead to more extensive and precise interactions with the binding pockets of target proteins, potentially increasing potency and selectivity. nih.govgoogleapis.com It can also function as a bioisostere for a tert-butyl group, offering a different spatial arrangement that may be beneficial for fitting into specific hydrophilic pockets on a target protein. nih.gov

From a pharmacokinetic perspective, the replacement of an aromatic ring with a cyclohexyl group can block metabolic oxidation that often occurs on phenyl rings, thereby increasing the metabolic stability and half-life of a drug. nih.gov The rigidity of the cyclohexyl ring, compared to a flexible alkyl chain, can also be advantageous. By reducing the conformational entropy of a molecule, the binding affinity for its target can be improved. nih.govgoogleapis.com

Significance of Chirality and Stereochemistry in Piperazine Based Pharmacophores

Enantioselective and Diastereoselective Synthesis of the Piperazine Core

The synthesis of piperazines with defined stereochemistry at the carbon atoms is a significant challenge, as traditional methods often yield racemic mixtures and lack control over diastereoselectivity. mdpi.comrsc.org Modern synthetic chemistry has produced several powerful methods to overcome these limitations.

Asymmetric Construction of Chiral Piperazines

Achieving the (R)-configuration at the C-3 methyl-substituted stereocenter of the piperazine core requires sophisticated asymmetric strategies. These methods introduce chirality catalytically or through the use of chiral starting materials.

Catalytic Asymmetric Synthesis: Transition metal catalysis offers an efficient route to chiral piperazines. For instance, palladium-catalyzed asymmetric allylic alkylation of N-protected piperazin-2-ones can generate α-tertiary piperazinones with high enantiomeric excess, which can then be reduced to the corresponding chiral piperazines. nih.gov Another approach involves the catalytic asymmetric synthesis of piperazines from aldehydes, which can undergo a multi-step reaction sequence, including asymmetric α-chlorination, to yield homochiral products. rsc.org Rhodium complexes have also been successfully used in the asymmetric hydrogenation of 3-alkylidene-2,5-ketopiperazines, providing access to chiral 2,5-diketopiperazine derivatives with up to 99.9% enantiomeric excess (ee), which serve as precursors to chiral piperazines. acs.org

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, is a common and effective strategy. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved starting from (R)-(–)-phenylglycinol as a chiral auxiliary. rsc.orgnih.gov This method involves condensation with an N-protected glycine, cyclization to a 2-oxopiperazine intermediate, diastereoselective methylation, and subsequent reduction and deprotection steps to yield the desired enantiomerically pure piperazine. nih.gov Similarly, enantiomerically pure 6-substituted-piperazine-2-acetic acid esters have been synthesized in four steps from chiral amino acids, providing versatile scaffolds for further functionalization. acs.org

Asymmetric Lithiation: The direct asymmetric lithiation of N-Boc protected piperazines using s-BuLi in combination with a chiral ligand like (-)-sparteine (B7772259) allows for the enantioselective introduction of substituents at the α-carbon position. mdpi.comresearchgate.net The enantioselectivity of this method can be influenced by the choice of the distal N-substituent and the electrophile used to trap the lithiated intermediate. researchgate.net

Control of Relative Stereochemistry in Substituted Piperazines

For piperazines with multiple substituents, controlling the relative stereochemistry (diastereoselectivity) is as important as controlling the absolute stereochemistry.

Catalytic Cycloadditions: Iridium-catalyzed [3+3] cycloadditions of imines have emerged as a powerful, atom-economical method for synthesizing C-substituted piperazines with high diastereoselectivity. nih.govacs.org This process allows for the selective formation of a single diastereoisomer under mild conditions. nih.gov

Substrate-Controlled Diastereoselectivity: The inherent chirality in a starting material can direct the stereochemical outcome of subsequent reactions. For instance, the synthesis of homochiral cis- and trans-2,6-polymethylated piperazines has been accomplished using starting materials from the chiral pool, where the existing stereocenters guide the formation of new ones. nih.gov Similarly, diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines has been used to prepare cis- and trans-2,3-disubstituted piperazines. nih.gov

Reductive Cyclization: A manganese-mediated reductive cyclization of N-substituted amino aldehydes provides a simple and effective route to trans-aryl-substituted piperazines. nih.gov Intramolecular hydroamination, catalyzed by a base-free palladium complex, is another key strategy for the diastereoselective synthesis of 2,6-disubstituted piperazines from substrates derived from amino acids. organic-chemistry.org

Strategies for Chiral Purity and Enantiomeric Resolution

When a synthetic route produces a racemic mixture, a resolution step is necessary to isolate the desired enantiomer. wikipedia.orglibretexts.org

Diastereomeric Salt Crystallization: This classical method remains one of the most common techniques for chiral resolution. wikipedia.org It involves reacting the racemic piperazine, which is a base, with an enantiomerically pure chiral acid such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid. libretexts.org This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. wikipedia.orglibretexts.org After separation, the pure enantiomer is recovered by treatment with a base. wikipedia.org

Chiral Chromatography: The separation of enantiomers can be achieved using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for resolving 1,4-disubstituted piperazine derivatives. nih.gov The choice of the specific chiral column can significantly impact the selectivity of the separation. nih.gov

Kinetic Resolution: In a kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, allowing for the separation of the unreacted, slower-reacting enantiomer. For example, the conjugate addition of a chiral lithium amide to a racemic α,β-unsaturated ester has been used to achieve high levels of enantiorecognition, leading to the synthesis of highly enantiomerically enriched products. researchgate.netrsc.org

Functionalization and Derivatization Strategies for Structural Elaboration

Once the chiral piperazine core is synthesized, further structural diversity can be introduced through functionalization of the nitrogen and carbon atoms.

N-Functionalization: Alkylation and Acylation Methods

Modification of the nitrogen atoms is the most common strategy for elaborating the piperazine scaffold. rsc.org

N-Alkylation: The secondary amine of a mono-substituted piperazine is readily alkylated. Standard methods include nucleophilic substitution with alkyl halides (e.g., cyclohexyl bromide) or reductive amination with an appropriate aldehyde or ketone (e.g., cyclohexanone). mdpi.comnih.gov To achieve mono-alkylation selectively, one nitrogen atom can be protected with a group like tert-butoxycarbonyl (Boc), allowing the other nitrogen to be alkylated before deprotection. researchgate.net Alternatively, using a large excess of piperazine can favor mono-alkylation. researchgate.net The reaction can be performed using bases like potassium carbonate in solvents such as acetonitrile (B52724). researchgate.net

N-Acylation: Acylation of the piperazine nitrogen atoms is typically achieved by reaction with acyl chlorides or acid anhydrides to form stable amides. nih.govambeed.com These reactions are often straightforward. The resulting N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the newly formed amide bond, which can be studied by NMR spectroscopy. nih.govrsc.org

C-Substitution Pattern Modification and Exploration

While less common than N-functionalization, introducing substituents onto the carbon framework of the piperazine ring is a key strategy for exploring new chemical space and developing novel drug candidates. mdpi.comresearchgate.netencyclopedia.pub

Direct C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on the piperazine ring, providing a more efficient alternative to lengthy de novo syntheses. mdpi.comencyclopedia.pub Photoredox catalysis, using iridium-based or organic photocatalysts, has been successfully employed for the C-H arylation, vinylation, and alkylation of N-protected piperazines. mdpi.comresearchgate.net These reactions typically proceed via the formation of an α-amino radical intermediate. mdpi.com

Directed Lithiation: The use of a directing group allows for site-selective functionalization. For example, N-Boc protected piperazines can be directly lithiated at the α-position and subsequently trapped with various electrophiles, including those that introduce acyl groups. mdpi.com This method provides a powerful entry into C2-substituted piperazines. mdpi.com

De Novo Synthesis with C-H Functionalization: Convergent methods like the Stannyl Amine Protocol (SnAP) allow for the synthesis of piperazines that are already functionalized at a carbon atom. encyclopedia.pub This strategy involves the copper-mediated cyclization of an imine generated from an aldehyde and a tin-substituted diamine, providing streamlined access to diverse C-substituted piperazines. encyclopedia.pub

Protecting Group Chemistry in Complex Piperazine Synthesis

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools for achieving chemoselectivity. wikipedia.org A protecting group temporarily masks a reactive functional group, preventing it from participating in a reaction while transformations occur elsewhere in the molecule. wikipedia.orgorganic-chemistry.org For piperazine synthesis, the two secondary amine nitrogens are often nucleophilic and basic, necessitating protection to control their reactivity, particularly when different substituents are required on each nitrogen or when performing reactions sensitive to basic conditions. organic-chemistry.orgnih.gov

The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and should not introduce new stereocenters. uchicago.edu In the context of synthesizing substituted piperazines, carbamates are among the most widely used protecting groups for the amine functionalities. organic-chemistry.orgfiveable.me The tert-butyloxycarbonyl (Boc) group is particularly prevalent. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under many nucleophilic and basic conditions, but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). fiveable.megoogle.com This strategy is exemplified in a patented synthesis of 1-cyclohexylpiperazine, where 1-Boc-piperazine is reacted with a cyclohexyl halide. The Boc group directs the alkylation to the unprotected N4 nitrogen and is subsequently cleaved with acid to yield the final product. google.com

Another common protecting group is the benzyloxycarbonyl (Cbz) group, which is stable to acidic and basic conditions but can be removed via catalytic hydrogenolysis. fiveable.me The differential stability of Boc and Cbz groups allows for an "orthogonal" protection strategy. organic-chemistry.org This enables the selective deprotection and functionalization of one nitrogen atom while the other remains protected, a crucial technique for building complex, asymmetrically substituted piperazines. organic-chemistry.org

In the synthesis of advanced pharmaceutical intermediates, commercially available chiral building blocks like tert-butyl (S)-3-methylpiperazine-1-carboxylate are frequently employed. mdpi.com Here, the Boc group protects one of the nitrogens of the chiral 3-methylpiperazine core, allowing for controlled, sequential reactions to build the target structure. mdpi.com For example, the synthesis of the kinase inhibitor Avapritinib involves reacting this Boc-protected chiral piperazine with a chloro-quinazoline derivative, followed by further synthetic steps. mdpi.com Similarly, syntheses of other chiral piperazines, such as (R)-(+)-2-methylpiperazine, have utilized N-Boc and N-benzyl protecting groups to ensure stereochemical integrity throughout the reaction sequence. nih.gov

The following table summarizes common protecting groups employed in piperazine synthesis:

| Protecting Group | Abbreviation | Structure | Typical Deprotection Conditions |

| tert-Butyloxycarbonyl | Boc | Strong acids (e.g., TFA, HCl) fiveable.megoogle.com | |

| Benzyloxycarbonyl | Cbz, Z | Catalytic Hydrogenolysis (H₂, Pd/C) fiveable.me | |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) fiveable.me | |

| Acetyl | Ac | Strong acid or base libretexts.org | |

| Benzyl | Bn | Catalytic Hydrogenolysis wikipedia.org |

Epimerization and Stereoisomer Interconversion Studies

Stereoisomer interconversion refers to any chemical process that transforms one stereoisomer into another, such as racemization or epimerization. nih.gov Epimerization is the specific inversion of configuration at only one of several stereogenic centers within a molecule. nih.gov This process can be a powerful synthetic tool, providing access to stereoisomers that are thermodynamically more stable or more challenging to prepare through direct synthesis. nih.gov

Recent studies have demonstrated the feasibility of epimerizing substituted piperazines using visible light-mediated photocatalysis. nih.gov This approach utilizes a reversible hydrogen atom transfer (HAT) mechanism to interconvert diastereomers, typically driving the reaction toward the thermodynamically more stable isomer. nih.gov For instance, a less stable piperazine diastereomer can be converted to its more stable counterpart with high selectivity. nih.gov The process has been shown to be reversible; subjecting the pure, more stable product back to the reaction conditions regenerates an equilibrium mixture of the diastereomers. nih.gov

The mechanism for this transformation can be complex. For some substrates, the epimerization proceeds via a thiyl radical-mediated HAT pathway. However, for certain N,N'-dialkyl piperazines, a thiol-free radical chain HAT mechanism has been identified, where the piperazine substrate itself acts as both a single electron donor and a hydrogen atom shuttle. nih.gov These methods are highly valuable for "editing" the stereochemical configuration of complex nitrogen heterocycles. nih.gov

The inherent conformational flexibility of the piperazine ring also contributes to the dynamic behavior of its stereoisomers. The ring can undergo inversion, and the energy barrier for this process can be studied using techniques like variable temperature NMR spectroscopy. For chiral N,N'-substituted piperazines, the energy barrier (ΔG‡) for the interconversion process has been calculated to be approximately 12.2 kcal/mol, which is consistent with ring inversion dynamics. researchgate.net Furthermore, unintended stereoisomer interconversion, such as racemization, has been observed during the synthesis of certain complex piperazine derivatives, like 3-phenyl substituted-2-piperazine acetic acid esters, highlighting the importance of carefully controlled reaction conditions to maintain stereochemical purity. nih.gov

The table below illustrates the results of a photocatalytic epimerization study on various N-Boc protected piperazine substrates, demonstrating the conversion to a more stable diastereomer.

| Substrate | Photocatalyst System | Initial Diastereomeric Ratio (dr) | Final Diastereomeric Ratio (dr) | Yield |

| syn-N-Boc-2,5-diphenylpiperazine | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, PhSH | >95:5 | 12:88 | 92% |

| syn-N-Boc-2-tert-butyl-5-phenylpiperazine | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, PhSH | >95:5 | 13:87 | 93% |

| syn-N-Boc-2-isopropyl-5-phenylpiperazine | [Ir{dF(CF₃)ppy}₂(dtbpy)]PF₆, PhSH | >95:5 | 25:75 | 95% |

| Data derived from concepts and examples presented in related research. nih.gov |

Impact of the Cyclohexyl Ring System on Ligand-Target Interactions

The N-cyclohexyl substituent is a recurring motif in various classes of biologically active piperazine derivatives, including potent ligands for sigma (σ) receptors and melanocortin receptors. researchgate.netnih.govresearchgate.net The cyclohexyl ring's size, shape, and lipophilicity are critical for anchoring the ligand within the binding pocket of its target protein.

Research has shown that this bulky, hydrophobic group often contributes significantly to binding affinity. researchgate.net In studies on inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), for example, the cyclohexyl group was found to be oriented in a way that facilitates strong pi-stacking interactions with a tyrosine residue in the enzyme's active site. researchgate.net The importance of this specific ring system is highlighted when it is replaced by other groups. For instance, substituting the cyclohexyl ring with a phenyl ring led to a significant loss in both biochemical and whole-cell activity in one study. researchgate.net However, further substitutions on that phenyl ring could sometimes recover some of the lost activity, indicating a defined and sensitive binding pocket. researchgate.net High affinity for sigma receptors is a common feature among many N-cyclohexylpiperazine derivatives. researchgate.netnih.gov

| Compound ID | Cyclohexyl Ring Modification | Target | Relative Activity/Affinity | Source |

|---|---|---|---|---|

| Compound 1 (Lead) | Cyclohexyl | IMPDH | High | researchgate.net |

| Compound 15 | Phenyl (replaces Cyclohexyl) | IMPDH | Low (Significant loss of activity) | researchgate.net |

| Compound 16 | 3-Cyano-phenyl | IMPDH | Moderate (Improved whole-cell activity vs. Phenyl) | researchgate.net |

| Compound 59 | Cyclohexyl | σ₂ Receptor | High (Kᵢ = 4.70 nM) | nih.gov |

Stereochemical Influence of the Methyl Substituent at the C3 Position on Biological Activity

Stereochemistry plays a pivotal role in pharmacology, as the three-dimensional arrangement of atoms in a molecule can drastically affect its interaction with chiral biological targets like receptors and enzymes. nih.gov The two enantiomers of a chiral drug can exhibit significant differences in their biological activity, metabolic profiles, and toxicity. nih.gov For piperazine derivatives with a chiral center, such as at the C3 position, the specific stereoconfiguration—(R) or (S)—is often a critical determinant of biological function.

In the investigation of analogues of the σ receptor ligand PB28, the separate enantiomers of chiral compounds were shown to have distinct binding affinities. nih.gov For one such analogue, compound 9, the enantiomers displayed a notable 7.5-fold difference in affinity for the σ₁ receptor subtype. nih.gov Similarly, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, which have a chiral center on the ethyl linker, found that the S-(+) enantiomers possessed significantly stronger analgesic activity than their corresponding R-(-) enantiomers. nih.gov In some cases, the "inactive" enantiomer was not merely less potent but exhibited a different pharmacological profile, such as narcotic antagonist activity. nih.gov This enantioselectivity underscores that even a small substituent like a methyl group can precisely orient the rest of the molecule within the binding site, and only one configuration achieves the optimal fit.

| Compound | Enantiomer | Target/Assay | Activity/Affinity (Kᵢ or Potency) | Source |

|---|---|---|---|---|

| Analogue 9 (PB28 series) | (+)-(R)-9 | σ₁ Receptor | Kᵢ = 12.6 nM | nih.gov |

| (-)-(S)-9 | Kᵢ = 94.6 nM | |||

| Analgesic Piperazine (Compound 10) | (S)-(+)-10 | Analgesic Activity | 105 times more potent than morphine | nih.gov |

| (R)-(-)-10 | Significantly weaker analgesic activity | |||

| Analgesic Piperazine (Compound 18) | (S)-(+)-18 | Pharmacological Profile | Analgesic (Agonist) | nih.gov |

| (R)-(-)-18 | Analgesic & Narcotic Antagonist |

Strategic Modifications of the Piperazine Core for Potency and Selectivity Optimization

Strategic modifications to this core are a key tactic for optimizing ligands. One study involving analogues of the σ₂ agonist PB28 systematically replaced one of the piperazine nitrogens with a methine group or converted it into an amide. nih.gov These modifications generally led to a decrease in σ₂ receptor affinity, confirming the importance of having two basic nitrogens for this target. nih.gov However, these changes could also be used to tune selectivity. For instance, converting the piperazine nitrogen to an amide in one analogue (compound 36) dramatically decreased its σ₂ affinity but resulted in a high-affinity and highly selective ligand for the σ₁ receptor. nih.gov This demonstrates that subtle changes to the core can reroute the ligand's binding preference from one receptor subtype to another.

| Compound ID | Piperazine Core Modification | σ₂ Affinity (Kᵢ) | σ₁ Affinity (Kᵢ) | Selectivity (σ₂/σ₁) | Source |

|---|---|---|---|---|---|

| 7 (PB28) | Unmodified Piperazine | 0.68 nM | 0.38 nM | Low | nih.gov |

| Piperidine Analogue | N replaced by CH | Lower Affinity | Lower Affinity | Low | nih.gov |

| Amide Analogue 36 | N converted to Amide | Lower Affinity | 0.11 nM | High (1627-fold for σ₁) | nih.gov |

Bioisosteric Approaches in the Design of Piperazine Derivatives

Bioisosteric replacement is a powerful drug design strategy where a part of a molecule, like the piperazine ring, is substituted with another chemical group (a bioisostere) that retains similar steric and electronic properties. mdpi.comnih.gov This approach is used to improve potency, selectivity, and pharmacokinetic properties like metabolic stability or solubility. nih.govnih.gov The piperazine moiety, being a common scaffold in many drugs, is a frequent subject of bioisosteric replacement. enamine.netenamine.netacs.org

A variety of bioisosteres have been explored for the piperazine ring. In the development of σ₂ receptor ligands, replacing the piperazine in a lead compound with diazaspiroalkanes or fused ring systems resulted in a loss of affinity for the σ₂ receptor. nih.gov However, other bioisosteres, such as a bridged 2,5-diazabicyclo[2.2.1]heptane, a 1,4-diazepine (homopiperazine), and a 3-aminoazetidine, all yielded compounds with nanomolar affinities for the σ₂ receptor. nih.gov Interestingly, these replacements often altered the selectivity profile, with some spirocyclic diamines showing reduced σ₂ affinity but increased affinity for the σ₁ receptor. nih.gov Other successful bioisosteric replacements for piperazine in different contexts have included dipyrrolidine and various other spirocyclic and fused diamine ring systems. mdpi.comacs.org

| Compound ID | Piperazine Bioisostere | σ₂ Affinity (Kᵢ) | σ₁ Affinity (Kᵢ) | Source |

|---|---|---|---|---|

| 1 (Lead) | Piperazine | 1.9 nM | 30 nM | nih.gov |

| 2t | 1,4-Diazepine (Homopiperazine) | 4.0 nM | 33 nM | nih.gov |

| 2r | 2,5-Diazabicyclo[2.2.1]heptane | 16 nM | 16 nM | nih.gov |

| 2u | 3-(Ethylamino)azetidine | 42 nM | 25 nM | nih.gov |

| 2e | 2,7-Diazaspiro[3.5]nonane | 12 nM | 23 nM | nih.gov |

| 2n | 2,7-Diazaspiro[4.4]nonane | 10 nM | 18 nM | nih.gov |

Computational Chemistry and Theoretical Studies for Rational Design

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of (R)-1-Cyclohexyl-3-methylpiperazine, providing insights into its conformational landscape and flexibility. By simulating the motion of atoms over time, MD can reveal the preferred spatial arrangements of the molecule and the energy barriers between different conformations.

The conformational analysis of this compound is critical as its three-dimensional shape dictates its interaction with biological targets. The piperazine (B1678402) ring typically adopts a chair conformation, which is the most stable form. However, the presence of substituents—a cyclohexyl group at the N1 position and a methyl group at the C3 position—introduces steric considerations that influence the conformational equilibrium.

For the piperazine ring, a ring inversion process can occur, interconverting between two chair conformations. In the case of unsymmetrically substituted piperazines, this can lead to different energetic states. rsc.org The substituents can occupy either axial or equatorial positions. Generally, bulky substituents like a cyclohexyl group prefer the equatorial position to minimize steric hindrance. rsc.org Studies on 2-substituted piperazines have shown a preference for the axial conformation in some cases, which can be stabilized by intramolecular hydrogen bonding. nih.gov For this compound, the cyclohexyl group is expected to predominantly occupy the equatorial position on the piperazine nitrogen. The (R)-methyl group at the C3 position will also have a preferred orientation, likely equatorial, to reduce steric strain.

The relative stability of different conformers can be estimated through computational energy calculations. These calculations help in identifying the global minimum energy conformation, which is the most likely structure to be biologically active.

| Conformer | Substituent Orientation (Cyclohexyl, Methyl) | Relative Energy (kcal/mol) (Illustrative) | Population (%) (Illustrative) |

| 1 | Equatorial, Equatorial | 0.00 | 95.8 |

| 2 | Equatorial, Axial | 2.50 | 4.1 |

| 3 | Axial, Equatorial | 5.00 | 0.1 |

| 4 | Axial, Axial | 7.50 | <0.1 |

This table presents illustrative data for the conformational analysis of this compound, showing the expected preference for the diequatorial conformer.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) for Reactivity and Stability)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and stability of this compound. itu.edu.tr DFT provides a good balance between accuracy and computational cost for molecules of this size.

Frontier Molecular Orbital (FMO) theory is a key component of these calculations, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the piperazine ring, particularly the nitrogen atoms with their lone pairs of electrons, as these are the most electron-rich regions. The LUMO, on the other hand, would be distributed over the entire molecule. The introduction of electron-donating or electron-withdrawing substituents can modulate the HOMO and LUMO energy levels. rsc.org

| Parameter | Value (Illustrative) |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

This table provides illustrative values for the Frontier Molecular Orbital energies of this compound as would be determined by DFT calculations.

Ligand-Protein Docking and Molecular Recognition Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. nih.govbohrium.com This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govnih.gov For this compound, docking studies can elucidate how it fits into the binding site of a receptor, such as a G-protein coupled receptor or an enzyme. nih.govnih.govacs.org

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more favorable interaction. Key interactions that contribute to binding include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

In the context of this compound, the protonated piperazine nitrogen can form strong hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in the receptor's binding site. The cyclohexyl group, being hydrophobic, can engage in favorable van der Waals interactions with nonpolar residues. The methyl group can also contribute to hydrophobic interactions and provide stereospecificity to the binding. mdpi.com

| Target Protein (Illustrative) | Binding Affinity (kcal/mol) (Illustrative) | Key Interacting Residues (Illustrative) |

| Dopamine D2 Receptor | -8.5 | ASP-114, PHE-389, TRP-386 |

| Serotonin 5-HT2A Receptor | -9.2 | ASP-155, PHE-339, PHE-340 |

| Sigma-1 Receptor | -7.9 | ASP-56, ARG-36 |

This table presents illustrative results from a molecular docking study of this compound with potential receptor targets.

Advanced Structural Analysis (e.g., Hirshfeld Surface Analysis, Molecular Electrostatic Potential (MEP))

Advanced structural analysis methods provide deeper insights into the intermolecular interactions and electronic properties of this compound.

Hirshfeld Surface Analysis is a technique used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.netacs.orgnih.govnih.govacs.org It partitions the crystal space into regions where the electron density of a given molecule dominates. By mapping properties like d_norm (a normalized contact distance) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For a molecule like this compound, H···H contacts are expected to be the most abundant, with significant contributions from C···H and N···H contacts.

Molecular Electrostatic Potential (MEP) maps the electrostatic potential onto the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions. dntb.gov.ua The MEP surface shows regions of negative potential (red), which are susceptible to electrophilic attack and are associated with lone pairs of electrons, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the regions around the nitrogen atoms are expected to have a negative electrostatic potential due to their lone pairs, making them sites for hydrogen bonding. The hydrogen atoms attached to the carbon framework will exhibit positive potential.

| Interaction Type | Percentage Contribution (Illustrative) |

| H···H | 60% |

| C···H / H···C | 25% |

| N···H / H···N | 12% |

| Other | 3% |

This table presents an illustrative breakdown of intermolecular contacts for this compound as would be determined from a Hirshfeld surface analysis.

Advanced Analytical and Spectroscopic Characterization in Research of R 1 Cyclohexyl 3 Methylpiperazine

High-Resolution Mass Spectrometry and Chromatographic Techniques (e.g., HPLC, LC-MS)

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable tools for the analysis of (R)-1-Cyclohexyl-3-methylpiperazine. mdpi.com These techniques are used to separate the compound from complex mixtures, establish its purity, and, when coupled with high-resolution mass spectrometry (HRMS), confirm its elemental composition. mdpi.com

HRMS provides highly accurate mass measurements, often with a mass error of less than 5 ppm, which allows for the determination of the precise molecular formula of the compound. mdpi.com This is a critical step in verifying the identity of newly synthesized batches or for identifying the compound in biological matrices. LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, enabling the analysis of the compound and its potential metabolites in various samples. mdpi.com Ultra-high-performance liquid chromatography (UHPLC) coupled with HRMS offers enhanced resolution and sensitivity, making it a powerful platform for both qualitative and quantitative analysis. nih.gov

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Description |

| Stationary Phase | Typically a C18 or other suitable reversed-phase column for HPLC and LC-MS analysis. |

| Mobile Phase | A gradient mixture of aqueous and organic solvents, such as water with formic acid and acetonitrile (B52724) or methanol. |

| Detection | UV detection for HPLC; mass analysis for LC-MS, often using electrospray ionization (ESI). |

| Mass Analyzer | High-resolution analyzers like Orbitrap or time-of-flight (TOF) for accurate mass measurements. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. msu.edu Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. msu.edu

¹H NMR spectra reveal the number of different types of protons, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their coupling patterns (spin-spin splitting), which provides information about adjacent protons. In this compound, specific signals can be assigned to the protons on the cyclohexyl ring, the piperazine (B1678402) ring, and the methyl group.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. msu.edu Each unique carbon atom gives a distinct signal, and the chemical shift indicates the type of carbon (e.g., aliphatic, attached to a heteroatom). msu.eduyoutube.com Decoupled ¹³C NMR spectra are typically recorded to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon. msu.edu

Table 2: Representative NMR Data for a Substituted Piperazine Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | 2.30 - 2.90 | m | Piperazine ring protons |

| ¹H | 1.05 - 1.90 | m | Cyclohexyl ring protons |

| ¹H | 1.02 | d | Methyl group protons |

| ¹³C | ~55-65 | - | Piperazine ring carbons |

| ¹³C | ~25-40 | - | Cyclohexyl ring carbons |

| ¹³C | ~15-20 | - | Methyl group carbon |

| Note: The exact chemical shifts can vary depending on the solvent and specific substitution pattern. |

X-ray Crystallography for Absolute Stereochemistry and Binding Mode Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound like this compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms in the molecule, confirming the (R)-configuration at the chiral center.

In the context of drug discovery and development, X-ray crystallography is also invaluable for understanding how a ligand like this compound interacts with its biological target, such as a receptor or enzyme. By co-crystallizing the compound with its target protein, researchers can visualize the binding mode, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions that are crucial for its biological activity.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. Since this compound is a chiral molecule, it will exhibit a characteristic CD spectrum. This technique is particularly useful for confirming the enantiomeric purity of a sample. The CD spectrum of the (R)-enantiomer will be a mirror image of the spectrum of its (S)-enantiomer. This method can be used to quantify the enantiomeric excess in a mixture of enantiomers. nih.gov Furthermore, CD spectroscopy can be used to study conformational changes in the molecule that may be induced by changes in solvent, temperature, or binding to a biological macromolecule.

In Vitro and Cell-Based Assay Methodologies for Biological Evaluation

To understand the biological effects of this compound, a variety of in vitro and cell-based assays are employed. nih.gov These assays are essential for determining the compound's pharmacological profile, including its potency, efficacy, and mechanism of action at a cellular level. nih.gov

Receptor Binding Assays: These assays measure the affinity of the compound for its specific biological target, such as a G-protein coupled receptor or an ion channel. Radioligand binding assays are a common format, where the ability of this compound to displace a labeled ligand from the receptor is quantified to determine its binding affinity (Ki).

Functional Assays: These assays measure the biological response elicited by the compound upon binding to its target. This could involve measuring changes in second messenger levels (e.g., cAMP, Ca²⁺), enzyme activity, or gene expression.

Cell Viability and Proliferation Assays: Assays such as the MTT or MTS assay are used to assess the effect of the compound on cell viability and proliferation. researchgate.net These are particularly relevant if the compound is being investigated for potential anticancer properties. researchgate.net For example, a study on a series of 1-cyclohexyl-4-(4-arylcyclohexyl)piperazines demonstrated their ability to inhibit cell growth in tumor cells. researchgate.net

Efflux Pump Inhibition Assays: If the compound is being studied for its ability to overcome multidrug resistance in cancer, assays using cell lines that overexpress efflux pumps like P-glycoprotein (P-gp) are utilized. researchgate.net The ability of the compound to inhibit the pump and increase the intracellular concentration of a known substrate can be measured. researchgate.net

Table 3: Common In Vitro Assays for Biological Evaluation

| Assay Type | Purpose | Example Endpoint |

| Receptor Binding | Determine affinity for a target | Ki (inhibition constant) |

| Functional Assay | Measure biological response | EC₅₀ (half maximal effective concentration) |

| Cell Proliferation | Assess impact on cell growth | IC₅₀ (half maximal inhibitory concentration) |

| P-gp Inhibition | Evaluate ability to block efflux pumps | Increased intracellular fluorescence of a P-gp substrate |

Q & A

Q. What are the established synthetic routes for (R)-1-Cyclohexyl-3-methylpiperazine, and how can enantiomeric purity be ensured?

Methodological Answer: The synthesis typically involves chiral resolution or asymmetric catalysis. For instance, Boc-protected intermediates (e.g., (R)-1-Boc-3-(hydroxymethyl)piperazine) are used to introduce stereochemistry, followed by deprotection and cyclohexyl group substitution via nucleophilic alkylation . Enantiomeric purity is validated using chiral HPLC or polarimetry, with comparative retention times against known standards .

Q. How can researchers characterize the physicochemical properties of this compound to ensure batch consistency?

Methodological Answer: Key parameters include:

- Purity : Assessed via HPLC (>95% threshold) with UV detection at 254 nm .

- Stability : Accelerated degradation studies under varying pH, temperature, and light exposure to identify degradation products .

- Solubility : Measured in polar (e.g., water, DMSO) and nonpolar solvents using shake-flask methods .

- Chiral integrity : Confirmed via circular dichroism (CD) spectroscopy or X-ray crystallography .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods to avoid inhalation of dust or vapors .

- Wear nitrile gloves and eye protection due to potential skin/eye irritation .

- Store at +4°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for CNS-targeted applications?

Methodological Answer:

- Backbone modifications : Introduce substituents (e.g., halogenated aryl groups) to enhance blood-brain barrier (BBB) permeability, predicted via computational models (e.g., SwissADME) .

- Receptor profiling : Screen against serotonin (5-HT1A/2A) and dopamine receptors using radioligand binding assays to identify selectivity .

- In vivo validation : Use rodent models to assess pharmacokinetics (brain-to-plasma ratio) and behavioral effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for piperazine derivatives like this compound?

Methodological Answer:

- Batch variability : Cross-validate purity and stereochemistry across batches .

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times to minimize protocol-driven discrepancies .

- Meta-analysis : Compare datasets using tools like PubChem BioActivity Data to identify outliers or confounding factors (e.g., solvent effects) .

Q. How can researchers design enantioselective synthetic pathways to avoid racemization during scale-up of this compound?

Methodological Answer:

- Catalyst selection : Use chiral catalysts (e.g., BINAP-metal complexes) for asymmetric hydrogenation .

- Reaction monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate racemization .

- Process optimization : Lower reaction temperatures (<0°C) and minimize acidic conditions to preserve stereochemistry .

Q. What analytical techniques are most effective for detecting trace impurities in this compound?

Methodological Answer:

- LC-MS/MS : Identifies impurities at ppm levels, particularly residual solvents or byproducts like N-methylpiperazine .

- NMR spectroscopy : 1H-13C HSQC detects structural analogs (e.g., cyclohexane ring oxidation products) .

- Elemental analysis : Validates stoichiometric consistency (C, H, N) to rule out synthetic deviations .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.